molecular formula C18H20N2O2 B5204492 1-(2-METHYL-1H-1,3-BENZODIAZOL-1-YL)-3-(3-METHYLPHENOXY)PROPAN-2-OL

1-(2-METHYL-1H-1,3-BENZODIAZOL-1-YL)-3-(3-METHYLPHENOXY)PROPAN-2-OL

Cat. No.: B5204492
M. Wt: 296.4 g/mol
InChI Key: LQKSWLPWFQMBHO-UHFFFAOYSA-N
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Description

1-(2-METHYL-1H-1,3-BENZODIAZOL-1-YL)-3-(3-METHYLPHENOXY)PROPAN-2-OL is a synthetic organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse pharmacological properties, including anxiolytic, anticonvulsant, and sedative effects. This compound is of interest in various fields of research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-METHYL-1H-1,3-BENZODIAZOL-1-YL)-3-(3-METHYLPHENOXY)PROPAN-2-OL typically involves the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic or basic conditions.

    Alkylation: The benzodiazole core is then alkylated with a halogenated propanol derivative to introduce the propanol moiety.

    Etherification: The final step involves the etherification of the propanol derivative with 3-methylphenol under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2-METHYL-1H-1,3-BENZODIAZOL-1-YL)-3-(3-METHYLPHENOXY)PROPAN-2-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the propanol moiety can be oxidized to form a ketone.

    Reduction: The benzodiazole ring can be reduced under specific conditions to yield a dihydrobenzodiazole derivative.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a dihydrobenzodiazole derivative.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving benzodiazole derivatives.

    Medicine: Potential therapeutic applications due to its pharmacological properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-METHYL-1H-1,3-BENZODIAZOL-1-YL)-3-(3-METHYLPHENOXY)PROPAN-2-OL would depend on its specific biological target. Generally, benzodiazole derivatives exert their effects by interacting with specific receptors or enzymes in the body, modulating their activity. This compound may interact with GABA receptors, ion channels, or other molecular targets, leading to its observed pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2-METHYL-1H-1,3-BENZODIAZOL-1-YL)-3-(4-METHYLPHENOXY)PROPAN-2-OL: Similar structure with a different position of the methyl group on the phenoxy ring.

    1-(2-METHYL-1H-1,3-BENZODIAZOL-1-YL)-3-(3-CHLOROPHENOXY)PROPAN-2-OL: Similar structure with a chlorine substituent instead of a methyl group.

Uniqueness

1-(2-METHYL-1H-1,3-BENZODIAZOL-1-YL)-3-(3-METHYLPHENOXY)PROPAN-2-OL is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other benzodiazole derivatives. The presence of the 3-methylphenoxy group may influence its binding affinity and selectivity for biological targets.

Properties

IUPAC Name

1-(2-methylbenzimidazol-1-yl)-3-(3-methylphenoxy)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-13-6-5-7-16(10-13)22-12-15(21)11-20-14(2)19-17-8-3-4-9-18(17)20/h3-10,15,21H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQKSWLPWFQMBHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(CN2C(=NC3=CC=CC=C32)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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